![molecular formula C7H4BrNS B1281774 3-Bromothieno[3,2-b]pyridine CAS No. 94191-12-5](/img/structure/B1281774.png)
3-Bromothieno[3,2-b]pyridine
Übersicht
Beschreibung
3-Bromothieno[3,2-b]pyridine is an important organic compound that has a wide range of scientific and industrial applications. It is a heterocyclic compound that contains a thiophene ring with a bromine atom attached to the 3-position of the ring. This compound has been extensively studied due to its unique structure and properties. It has been used in the synthesis of various organic compounds and materials, as well as in scientific research applications. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
3-Bromothieno[3,2-b]pyridine is a valuable intermediate in the synthesis of various heterocyclic compounds. Its bromine atom serves as a reactive site for cross-coupling reactions, which are pivotal in constructing complex molecular architectures found in many pharmaceuticals and agrochemicals .
Material Science
In material science, this compound can be used to develop organic semiconductors due to its stable thienopyridine core. The resulting materials may exhibit desirable electronic properties for use in solar cells and transistors .
Ligand for Transition Metal Catalysis
The thienopyridine moiety of 3-Bromothieno[3,2-b]pyridine can act as a ligand in transition metal catalysis. This application is crucial for developing new catalytic systems that can enhance reaction efficiencies in industrial chemical processes .
Biological Studies
This compound can be employed in biological studies to investigate the interaction between small molecules and biological targets. It can serve as a building block for bioactive molecules that interact with enzymes and receptors .
Drug Design and Development
In drug discovery, 3-Bromothieno[3,2-b]pyridine is used to create novel compounds with potential therapeutic effects. Its structure is amenable to modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles .
Photophysical Research
The unique structure of 3-Bromothieno[3,2-b]pyridine allows for its use in photophysical research. Scientists can study its light-absorbing and emitting properties, which are relevant in the development of optical sensors and other photonic devices .
Free Energy Calculations
Researchers utilize 3-Bromothieno[3,2-b]pyridine in computational studies to perform free energy calculations. These calculations are essential for understanding molecular stability and reactivity, which have implications in various fields of chemistry .
X-Ray Crystallography
Lastly, 3-Bromothieno[3,2-b]pyridine can be used in x-ray crystallography to study the three-dimensional structures of molecular complexes. This information is vital for the rational design of molecules with specific functions .
Eigenschaften
IUPAC Name |
3-bromothieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQIGSHNHLULNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CS2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50529352 | |
| Record name | 3-Bromothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50529352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothieno[3,2-b]pyridine | |
CAS RN |
94191-12-5 | |
| Record name | 3-Bromothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50529352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Bromothieno[3,2-b]pyridine a promising starting point for developing anti-tumor drugs?
A1: 3-Bromothieno[3,2-b]pyridine serves as a versatile building block for creating diverse chemical structures. The paper by Gomes et al. [] highlights its use in synthesizing a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. These compounds were then evaluated for their anti-tumor activity against triple-negative breast cancer (TNBC) cell lines. The study identified promising candidates that inhibited TNBC cell growth while demonstrating minimal toxicity towards non-tumorigenic cells. This selective toxicity towards cancer cells makes derivatives of 3-Bromothieno[3,2-b]pyridine particularly interesting for further development.
Q2: Can you elaborate on the specific findings related to compound 2e mentioned in the study?
A2: Compound 2e, a methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative, exhibited a significant reduction in MDA-MB-231 cell numbers at its half-maximal growth inhibitory concentration (GI50) of 13 μM []. This effect was linked to a decrease in proliferating cells and an increase in the proportion of cells in the G0/G1 phase, indicating cell cycle arrest. Importantly, compound 2e also demonstrated tumor size reduction in an in ovo chick chorioallantoic membrane (CAM) model, further supporting its potential as an anti-tumor agent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





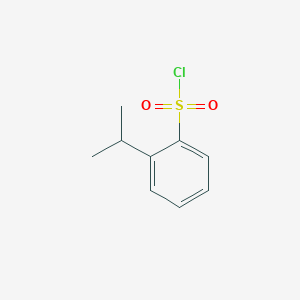

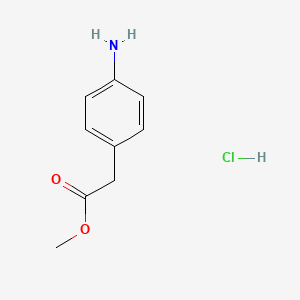
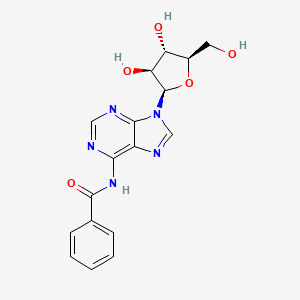
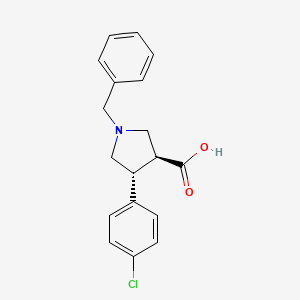
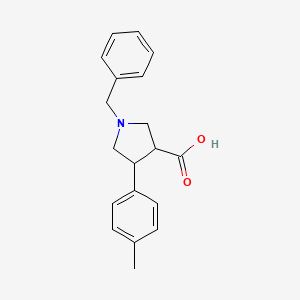
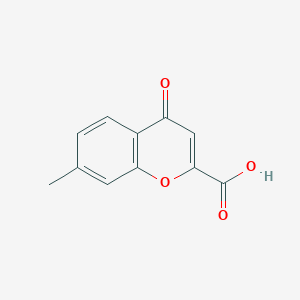
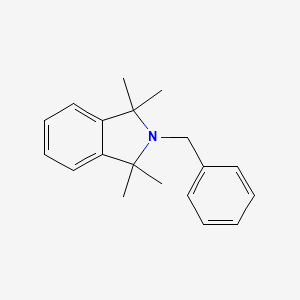

![1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1281726.png)